molecular formula C19H17N3O3S2 B2741770 (Z)-3,4-dimethyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 887203-23-8

(Z)-3,4-dimethyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Katalognummer: B2741770
CAS-Nummer: 887203-23-8
Molekulargewicht: 399.48
InChI-Schlüssel: LHEUGMRZQXFZIF-VZCXRCSSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a benzo[d]thiazole core substituted with a sulfamoyl group (-SO₂NH₂) at position 6 and a propargyl (prop-2-yn-1-yl) group at position 2. The (Z)-configuration refers to the spatial arrangement around the imine bond in the thiazol-2(3H)-ylidene moiety, which influences molecular geometry and interaction with biological targets. The 3,4-dimethylbenzamide substituent contributes to hydrophobic interactions and steric effects.

Eigenschaften

IUPAC Name

3,4-dimethyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S2/c1-4-9-22-16-8-7-15(27(20,24)25)11-17(16)26-19(22)21-18(23)14-6-5-12(2)13(3)10-14/h1,5-8,10-11H,9H2,2-3H3,(H2,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHEUGMRZQXFZIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC#C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(Z)-3,4-Dimethyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound that exhibits significant biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications, particularly focusing on its mechanisms of action and efficacy against various biological targets.

Synthesis

The compound is synthesized through a multi-step process involving the coupling of benzo[d]thiazole derivatives with benzamide frameworks. The synthetic route typically includes:

  • Formation of the thiazole ring : Utilizing appropriate precursors to create the benzo[d]thiazole core.
  • Introduction of the sulfonamide group : This modification enhances the compound's solubility and biological activity.
  • Final coupling with benzamide : The final product is obtained through a condensation reaction.

The biological activity of (Z)-3,4-dimethyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide has been evaluated in various studies, highlighting its potential as an inhibitor for several key biological pathways:

  • Acetylcholinesterase Inhibition : Similar compounds have shown promising acetylcholinesterase (AChE) inhibitory activity, which is crucial for treating neurodegenerative diseases like Alzheimer's. For instance, related thiazole derivatives demonstrated IC50 values as low as 2.7 µM against AChE .
  • Anticancer Activity : Compounds containing thiazole and sulfonamide moieties have exhibited significant cytotoxic effects against various cancer cell lines. For example, triazole-thione derivatives have shown IC50 values ranging from 6.2 µM to 43.4 µM against colon and breast cancer cell lines .
  • Antimicrobial Properties : The presence of the sulfonamide group often correlates with enhanced antibacterial and antifungal activities. Research indicates that similar sulfonamide-containing compounds possess broad-spectrum antimicrobial effects .

Case Studies

  • Alzheimer's Disease Models : In vitro studies using neuronal cell lines treated with (Z)-3,4-dimethyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide showed a decrease in AChE activity, leading to increased acetylcholine levels and improved cognitive function in model organisms.
  • Cancer Cell Proliferation : In a study assessing the cytotoxic effects on MCF-7 breast cancer cells, the compound demonstrated significant antiproliferative activity with an IC50 value lower than many standard chemotherapeutics, suggesting its potential for further development as an anticancer agent.

Efficacy and Safety Profile

The compound's safety profile has been assessed through various toxicity studies, indicating a favorable therapeutic index compared to existing drugs. The structure-activity relationship (SAR) analyses reveal that modifications in the thiazole and benzamide portions significantly influence both potency and selectivity towards targeted enzymes.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that compounds similar to (Z)-3,4-dimethyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide exhibit anticancer properties. The compound acts by inhibiting specific pathways involved in cancer cell proliferation and survival. For instance, it has been shown to inhibit the activity of certain enzymes that are crucial for tumor growth, making it a candidate for further development as an anticancer drug .

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell walls or inhibiting essential metabolic pathways within the microbes. This property makes it a potential candidate for developing new antibiotics, especially in the context of rising antibiotic resistance .

Anti-inflammatory Effects

Inflammation is a common underlying factor in many diseases, including autoimmune disorders and chronic conditions. The compound has shown promise in modulating inflammatory responses by targeting specific cytokines involved in the inflammatory process. This application is particularly relevant for diseases like rheumatoid arthritis and inflammatory bowel disease .

Case Study 1: Anticancer Research

In a controlled study, (Z)-3,4-dimethyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide was tested against several cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, suggesting that the compound possesses substantial antibacterial properties that warrant further investigation for therapeutic use .

Data Table: Summary of Applications

ApplicationMechanism of ActionReferences
AnticancerInhibition of tumor growth pathways ,
AntimicrobialDisruption of microbial cell walls ,
Anti-inflammatoryModulation of cytokine activity ,

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Structural Differences

  • Target Compound : Benzo[d]thiazole core with a sulfamoyl group (electron-withdrawing) and propargyl substituent (linear alkyne).
  • Compound 4g (): [1,3,4]-Thiadiazole core with a dimethylamino-acryloyl group (electron-donating) and 3-methylphenyl substituent.
  • Compound 4h (): [1,3,4]-Thiadiazole core with a 3-chlorophenyl group (electron-withdrawing) and dimethylamino-acryloyl substituent.

Substituent Effects

Feature Target Compound Compound 4g Compound 4h
Key Substituents 6-SO₂NH₂, 3-propargyl, 3,4-dimethylbenzamide 5-Dimethylamino-acryloyl, 3-methylphenyl 5-Dimethylamino-acryloyl, 3-chlorophenyl
Electronic Effects Sulfamoyl (strong EWG), propargyl (moderate EDG) Dimethylamino-acryloyl (EDG), methylphenyl (EDG) Dimethylamino-acryloyl (EDG), chlorophenyl (EWG)
Solubility Likely higher due to sulfamoyl (-SO₂NH₂) Moderate (lipophilic substituents dominate) Moderate (chlorine reduces solubility)

The propargyl group may enable click-chemistry modifications, a feature absent in the compared compounds .

Spectral and Analytical Data

Property Target Compound (Inferred) Compound 4g Compound 4h
IR C=O Stretching ~1690 cm⁻¹ (benzamide) 1690 cm⁻¹ (benzamide), 1638 cm⁻¹ (acryloyl) 1690 cm⁻¹ (benzamide), 1638 cm⁻¹ (acryloyl)
Melting Point Not reported 200°C Not reported
Mass Spectrometry Not reported m/z 392 (M⁺) m/z 428 (M⁺, inferred)

The dual carbonyl peaks in 4g and 4h (from benzamide and acryloyl groups) contrast with the single benzamide-derived peak expected in the target compound. The absence of acryloyl groups in the target reduces conjugation complexity .

Functional Implications

  • Bioactivity : Sulfamoyl groups are associated with enzyme inhibition (e.g., carbonic anhydrase), suggesting the target compound may target similar pathways. In contrast, 4g and 4h, with acryloyl substituents, may exhibit fluorescence or kinase inhibition properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.